![molecular formula C8H12O3 B1444268 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1561951-19-6](/img/structure/B1444268.png)
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that features a unique structure with an oxygen bridge. This compound is part of the 7-oxanorbornane family, which is known for its interesting biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels–Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification and hydrolysis, critical for modifying solubility and reactivity.
These reactions enable reversible functionalization for applications in prodrug design or intermediate synthesis.
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group:
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Conditions : Heating above 200°C or using oxidizing agents like Pb(OAc)₄.
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Outcome : Forms 2-methyl-7-oxabicyclo[2.2.1]heptane, retaining the bicyclic structure.
Diels-Alder Reactions
The compound participates as a dienophile in [4+2] cycloadditions:
These reactions exploit the electron-deficient nature of the α,β-unsaturated carbonyl system .
Ring-Opening Reactions
The oxygen bridge undergoes nucleophilic attack under acidic or basic conditions:
Ring-opening reactions are highly stereospecific, favoring exo-configuration due to steric hindrance .
Oxidation and Reduction
Selective modifications of functional groups:
Key Research Findings
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Stereochemical Stability : The endo-configuration of ester derivatives is retained during hydrolysis, enabling chiral synthesis .
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Reactivity Modulation : Electron-withdrawing groups on the bicyclic framework enhance Diels-Alder reactivity .
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Industrial Scalability : Direct synthesis from α,β-unsaturated acids and furans achieves >58% yield under mild conditions .
Scientific Research Applications
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its use in drug development and as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the carboxylic acid group.
2-Methyl-7-oxabicyclo[2.2.1]heptane: Similar structure but without the carboxylic acid functionality.
Uniqueness
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a bicyclic structure with a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS Number: 1561951-19-6) is a bicyclic compound notable for its unique structural features, including an oxygen bridge. This compound belongs to the family of 7-oxanorbornanes, which are recognized for their diverse biological activities and potential applications in various scientific fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C8H12O3
- Molecular Weight : 156.18 g/mol
- IUPAC Name : this compound
- Purity : Typically available at 95% purity
The biological activity of this compound can be attributed to its interaction with various biomolecules, including enzymes and receptors involved in metabolic pathways and oxidative stress responses.
Cellular Effects
Research indicates that this compound can influence cell signaling pathways, leading to alterations in gene expression and metabolic processes. For instance, it has been shown to modulate oxidative stress responses in specific cell types, which is crucial for maintaining cellular homeostasis.
Molecular Mechanisms
The mechanisms through which this compound exerts its effects include:
- Binding Interactions : It binds to specific enzymes and receptors, altering their activity.
- Influence on Metabolic Pathways : It interacts with key enzymes involved in metabolic regulation.
Pharmacological Activities
Recent studies have explored the pharmacological potential of this compound, highlighting several key activities:
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in the development of new antibiotics.
Anticancer Potential
Preliminary research indicates that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines.
Neuroprotective Effects
There is emerging evidence suggesting that this compound could provide neuroprotective benefits by inhibiting oxidative stress and promoting neuronal survival in models of neurodegenerative diseases.
Case Studies and Research Findings
Dosage Effects in Animal Models
Animal studies have shown that the effects of this compound can vary significantly with dosage, indicating a need for careful dose-response evaluations to determine therapeutic windows and safety profiles.
Transport and Distribution
The transport mechanisms within biological systems are influenced by the compound's interactions with cellular transporters and binding proteins, which determine its bioavailability and distribution across tissues.
Properties
IUPAC Name |
2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(7(9)10)4-5-2-3-6(8)11-5/h5-6H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBWQWATKAXZEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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